molecular formula C13H17N B1337092 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine CAS No. 32018-56-7

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Cat. No. B1337092
CAS RN: 32018-56-7
M. Wt: 187.28 g/mol
InChI Key: MKIZSVUTUWPHMD-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (MBzTP) is a chemical compound structurally related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Despite its structural similarity, MBzTP is not neurotoxic, which is attributed to its rapid oxidation by monoamine oxidase B (MAOB) and the oxidative destruction of the dihydropyridine, preventing the accumulation of neurotoxic species .

Synthesis Analysis

The synthesis of MBzTP and related compounds involves various chemical reactions. For instance, the synthesis of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile was achieved by growing tiny plate-like crystals from a chloroform-ethanol solution through slow evaporation . Additionally, the synthesis of tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives was reported using a condensation reaction of 1-benzyl-4-piperidinone with aromatic aldehydes followed by condensation with 6-aminouracils .

Molecular Structure Analysis

The molecular structure of MBzTP and its analogs has been studied using X-ray crystallography. For example, the crystal structure of 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine revealed a boat conformation of the 1,4-dihydropyridine ring . The molecular structure of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile showed a half-chair conformation of the tetrahydropyridine (THP) ring .

Chemical Reactions Analysis

MBzTP undergoes rapid oxidation by MAOB, leading to the formation of a dihydropyridinium form and a pyridinium form, along with an unidentified product . The Stevens rearrangement of 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts is another example of a chemical reaction involving a related compound, leading to the synthesis of 2-aryl-3-isopropenyl-1,3-dimethylpyrrolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of MBzTP and its analogs are influenced by their molecular structure and the presence of substituents. The crystal and molecular structures provide insights into the conformation and the dihedral angles of the phenyl rings, which can affect the compound's reactivity and interactions . The hydrogenation kinetics of related compounds have been modeled using fractal-like and Weibull model kinetics, indicating the influence of solvents and reaction conditions on the reaction rates .

Scientific Research Applications

Oxidative Studies and Neurotoxicity Analysis

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine has been studied for its oxidative properties and potential neurotoxicity. Research by Sablin et al. (1994) explored the oxidation products arising from the action of monoamine oxidase B on this compound, noting its non-neurotoxic nature despite rapid oxidation (Sablin et al., 1994). Additionally, Youngster et al. (1989) evaluated the biological activity of various analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), including 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, for their MAO oxidation and neurotoxicity in mice (Youngster et al., 1989).

Synthesis and Stereochemistry

Grishina et al. (2005) investigated the synthesis and stereochemistry of 3-hydroxy-1,2,3,6-tetrahydropyridines, including variants of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. This research aimed to produce potential antiviral compounds and multipurpose synthons for fine organic synthesis (Grishina et al., 2005).

Pharmacological Properties

Mateeva et al. (2005) reviewed the synthesis and pharmacological characteristics of tetrahydropyridine derivatives, focusing on their biological activity and potential as drug candidates. This research highlighted the importance of the tetrahydropyridine moiety in drug design, including compounds like 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (Mateeva et al., 2005).

Anti-Inflammatory Potential

Rao et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, exploring their potential as anti-inflammatory agents. This study highlighted the diverse activities of 1,2,3,6-tetrahydropyridines, including analgesic and anti-inflammatory properties (Rao et al., 1995).

Anti-Plasmodial and Anti-Trypanosomal Activities

Mohsin et al. (2019) synthesized new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts, including derivatives of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, and assessed their antiplasmodial and antitrypanosomal activities. Thestudy demonstrated the influence of structural modifications on biological activities, emphasizing the potential of these compounds in treating parasitic infections (Mohsin et al., 2019).

Catalytic Hydrogenation and Chemical Kinetics

Jelčić et al. (2016) conducted a study on the catalytic hydrogenation of a compound structurally related to 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. The research explored the effects of various solvents and reaction conditions on the hydrogenation process, contributing to the understanding of chemical kinetics and catalysis in the context of tetrahydropyridine derivatives (Jelčić et al., 2016).

Crystal and Molecular Structures

Iwasaki et al. (1987) determined the crystal and molecular structures of various dihydropyridine derivatives, including those related to 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. This research provided insight into the structural aspects of these compounds, which is crucial for understanding their chemical properties and potential applications (Iwasaki et al., 1987).

Future Directions

Future research directions could include further investigation into the synthesis, properties, and potential applications of “1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine”. For instance, the synthesis of similar compounds has been scaled up for toxicology studies , and zebrafish have been used as a model organism to investigate the molecular pathways in the pathogenesis of Parkinson’s disease .

properties

IUPAC Name

1-benzyl-4-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIZSVUTUWPHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423620
Record name 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

CAS RN

32018-56-7
Record name 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product was obtained analogously to IP 5b starting from 10.0 g (45.5 mmol) of 1-benzyl-4-methylpyridinium chloride. Yield: 7.15 g (84% of theoretical); C13H17N (M=187.281); calc.: molpeak (M+H)+: 188; found: molpeak (M+H)+: 188; Rf value: 0.95 (silica gel, EtOAc/MeOH/NH3 9:1:0.1).
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
EtOAc MeOH NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of the product from Method A (38 grams/0.171 mol) dissolved in 140 mL of 10:1 ethanol/water at 0° C. was added 16 grams (0.427 mol) of sodium borohydride portion-wise over 25 minutes. The resulting mixture stirred for 18 hours at room temperature, at which time, the reaction was quenched upon addition of 100 mL of water. The reaction mixture was filtered, the filter cake washed with water and ethylacetate, and the combined filtrates concentrated under reduced pressure to remove the organics. The residue was diluted with water (100 mL) and extracted 3 times with 150 mL with ethylacetate. The combined ethylacetate extracts were dried over Na2SO4 and concentrated to dryness in vacuo affording 32 grams (100%) of the title compound as a yellow oil. LRMS: 188 (M+1).
Quantity
38 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Citations

For This Compound
3
Citations
H Peng, T Li, D Tian, H Yang, G Xu… - Organic & Biomolecular …, 2021 - pubs.rsc.org
A series of unsaturated carbonyls, quinones, and pyridinium salts have been effectively reduced to the corresponding saturated carbonyls, dihydroxybenzenes, and hydropyridines in …
Number of citations: 9 pubs.rsc.org
KD Mane - 2022 - dspace.ncl.res.in
Substituted piperidines are the most accessible structural motifs found among the biologically active N-heterocycles which occurred naturally as well as synthetically. It has become the …
Number of citations: 0 dspace.ncl.res.in
NM Kershaw - 2006 - search.proquest.com
The madangamines are a family of five pentacyclic alkaloids isolated from the marine sponge Xestospongia ingens between 1994 and 1997. Their unprecedented structure and …
Number of citations: 0 search.proquest.com

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